[4-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Description
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-3-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)8-3-4-10(15)9(7-8)13-11(16)5-6-12(17)14(13)18/h3-7,11,13H,1-2H3 |
InChI Key |
PCVAFYHSFUBRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Cl)C2C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest structural analogs include:
Key Observations:
Chlorine Position on Phenyl Ring: The target compound has a para-chloro group (position 4), while its analog (CAS 1361544-47-9) features a meta-chloro substituent (position 5). The second analog (CAS 1361660-07-2) substitutes chlorine at position 3 on the phenyl ring, which may increase steric hindrance near the dimethylamine group.
Cyclohexadienyl Chlorination Pattern: The target compound’s cyclohexadienyl group is chlorinated at positions 2,3,6, whereas CAS 1361660-07-2 has chlorines at 3,4,3.
Stability and Reactivity
- Lipophilicity and Stability: The high chlorine content increases molecular weight (337.07 g/mol) and lipophilicity, enhancing environmental persistence and membrane permeability. However, this may also raise concerns about bioaccumulation .
- Hydrogen Bonding: The dimethylamine group can participate in hydrogen bonding, while chlorine substituents may engage in halogen bonding, influencing solubility and crystal packing .
Q & A
Basic: What synthetic strategies are recommended for preparing [4-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves halogenation and coupling reactions. A multi-step approach is recommended:
Halogenation: Introduce chlorine substituents via electrophilic substitution using Cl₂ or SOCl₂ under controlled temperatures (0–5°C) to avoid over-halogenation .
Cyclohexadienyl Formation: Use Diels-Alder reactions or photochemical cyclization to construct the trichlorocyclohexa-2,4-dienyl moiety, ensuring anhydrous conditions to prevent hydrolysis .
Amine Coupling: React the chlorinated intermediate with dimethylamine in the presence of a coupling agent (e.g., EDC/HOBt) at 40–60°C. Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .
Optimization Tips:
- Monitor reaction progress with TLC or HPLC.
- Use catalytic Pd or Cu for cross-coupling steps to enhance regioselectivity .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Look for molecular ion peaks at m/z corresponding to C₁₃H₁₂Cl₄N (exact mass: ~354.9 Da) and characteristic fragmentation patterns (e.g., loss of Cl⁻ or CH₃ groups) .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond lengths, particularly for the trichlorocyclohexadienyl group .
Advanced: How can researchers address contradictory data in reported biological activities of halogenated phenyl-dimethyl-amine derivatives?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigate this by:
Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known agonists/antagonists) .
Comparative Studies: Synthesize and test analogs (e.g., mono- vs. trichlorinated derivatives) to isolate substituent effects .
Meta-Analysis: Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or trends .
Computational Validation: Perform molecular docking to predict binding affinities against target proteins (e.g., cytochrome P450 enzymes) .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., CYP3A4). Focus on halogen bonding between Cl substituents and active-site residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
- QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like Cl count and logP to predict toxicity or efficacy .
Advanced: How do electronic effects from multiple chlorine substituents influence reactivity and spectroscopic properties?
Answer:
- Reactivity:
- Electron-Withdrawing Effect: Chlorine reduces electron density on the phenyl ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., with amines) .
- Steric Hindrance: Ortho-chlorine groups may hinder coupling reactions, requiring bulky ligands (e.g., XPhos) in catalytic systems .
- Spectroscopy:
Advanced: What protocols ensure the compound’s stability during storage and experimental use?
Answer:
- Storage: Keep in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation .
- pH Stability: Test degradation in buffers (pH 3–9) via HPLC. The compound is stable at pH 5–7 but hydrolyzes rapidly under acidic conditions .
- Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (>150°C). Avoid heating above 80°C in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
